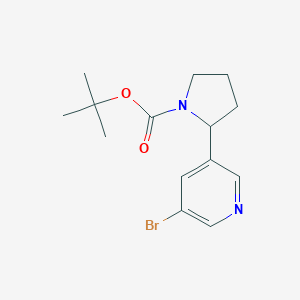

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is a brominated pyridine-pyrrolidine hybrid compound with significant utility in medicinal chemistry and organic synthesis. Its molecular formula is C₁₄H₁₉BrN₂O₂, and it has a molecular weight of 327.23 g/mol . The compound is cataloged under CAS number 179120-81-1 and MDL number MFCD22681763 . Structurally, it features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked to a 5-bromopyridin-3-yl moiety, with a tert-butoxycarbonyl (Boc) group providing steric protection to the pyrrolidine nitrogen. This Boc group enhances solubility and stability during synthetic processes, making the compound a versatile intermediate for further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIPOXSHIIAUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Suzuki-Miyaura coupling is the cornerstone of this synthesis, enabling the union of a pyrrolidine-2-boronic acid derivative with 3,5-dibromopyridine. The reaction proceeds via:

Preparation of Pyrrolidine-2-Boronic Acid

The boronic acid precursor is synthesized from Boc-protected pyrrolidine through directed C–H borylation :

Suzuki-Miyaura Coupling

Reaction Setup :

| Component | Specification |

|---|---|

| Boronic ester | 1.2 equiv |

| 3,5-Dibromopyridine | 1.0 equiv |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C, 12 h |

Workflow :

-

Charge reagents under nitrogen atmosphere.

-

Heat with stirring, monitor via TLC/LC-MS.

-

Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Yield : 65–78% (typical for aryl boronate couplings).

Alternative Synthetic Approaches

Negishi Coupling

A less common but viable method employs organozinc reagents:

Directed ortho-Metalation

Steps :

-

Introduce a directing group (e.g., amide) at pyridine’s C3.

-

Lithiation with LDA, quench with pyrrolidine-2-electrophile.

-

Remove directing group and install Boc protection.

Limitation : Multi-step sequence reduces overall efficiency.

Stereochemical Control

The (R)-configuration is established via:

-

Chiral starting materials : (R)-proline derivatives.

-

Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) during pyrrolidine synthesis.

-

Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Reaction Optimization

Catalyst Screening

| Catalyst System | Yield (%) | Selectivity (R:S) |

|---|---|---|

| Pd(OAc)₂/SPhos | 78 | 99:1 |

| PdCl₂(dppf)/XPhos | 72 | 98:2 |

| NiCl₂(dppe) | 35 | 85:15 |

| Solvent | Conversion (%) |

|---|---|

| Dioxane/H₂O | 95 |

| THF/H₂O | 88 |

| Toluene/EtOH | 76 |

Polar aprotic solvents enhance transmetallation but require strict anhydrous conditions.

Purification and Characterization

-

Chromatography : Silica gel (hexane/EtOAc 3:1) resolves Boc-protected product from di-brominated byproducts.

-

Characterization :

Industrial-Scale Considerations

-

Continuous flow systems minimize Pd leaching and improve heat transfer.

-

Cost drivers : Pd recovery (≥95% via charcoal filtration), solvent recycling.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the pyridine moiety.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution Products: Various substituted pyrrolidine derivatives.

Oxidation Products: Oxidized forms of the pyrrolidine or pyridine rings.

Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

- Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis, enabling the construction of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the synthesis of derivatives with tailored properties.

Drug Development

Potential Therapeutic Applications

- This compound is investigated for its potential in drug development, particularly in designing molecules that target specific biological pathways. Its structure allows it to interact with various biological targets, including enzymes and receptors, making it a candidate for developing new pharmaceuticals.

Case Study: Anticancer Activity

- Research has shown that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Biological Probes

Molecular Interaction Studies

- The compound is utilized as a biological probe to study molecular interactions within biological systems. Its ability to bind selectively to certain biomolecules makes it valuable for understanding complex biochemical pathways.

Material Science

Development of Functional Materials

- In material science, tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is explored for creating functional materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance in applications such as sensors and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Difference : Contains a methoxy group at the pyridine 3-position and an additional methylene-oxygen linker between the pyrrolidine and pyridine rings.

- Properties : The methoxy group enhances electron density on the pyridine ring, which may affect its participation in electrophilic substitution reactions. The methylene linker increases conformational flexibility .

Tert-butyl 2-((4-bromopyridin-2-yl)methyl)pyrrolidine-1-carboxylate (Compound 53)

- Key Difference : Features a 4-bromopyridin-2-yl group attached via a methylene bridge to the pyrrolidine ring.

- Synthesis: Prepared via GP3 methodology (photocatalytic coupling) with 48% yield.

Substituent Variations on the Pyridine Ring

Halogen Substitution

- 5-Bromo vs. 2-Chloro: Compound tert-butyl 3-((2-chloropyridin-3-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (52) replaces bromine with chlorine at the pyridine 2-position. Chlorine’s smaller atomic radius and lower steric demand may enhance reactivity in nucleophilic aromatic substitution .

- 4-Bromo vs. 5-Bromo : The position of bromine (e.g., 4-bromo in Compound 53 vs. 5-bromo in the target compound) influences electronic effects and regioselectivity in cross-coupling reactions .

Functional Group Additions

- Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate: Replaces pyrrolidine with a four-membered azetidine ring and introduces a cyano group.

Biological Activity

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 179120-81-1) is a chemical compound that combines a pyrrolidine ring with a brominated pyridine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development contexts. The compound's unique structural features may allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C14H19BrN2O2

- Molecular Weight : 327.22 g/mol

- IUPAC Name : tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

The biological activity of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrrolidine rings facilitates interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds structurally related to tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate exhibit significant antitumor properties. For example, derivatives with similar functional groups have shown in vitro cytotoxicity against various cancer cell lines, including P388 murine leukemia cells and HCT116 human colon cancer cells .

Antiviral Activity

Compounds containing brominated pyridine derivatives have been noted for their antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I . This suggests that tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate may also possess similar antiviral activities, warranting further investigation.

Enzyme Inhibition

The compound's structural characteristics may enable it to act as an inhibitor for specific kinases involved in cell proliferation and survival pathways. For instance, related compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, leading to induced apoptosis in cancer cells .

Study 1: Anticancer Potential

In a recent study, derivatives of pyrrolidine-based compounds were synthesized and evaluated for their anticancer activity. The most active compound demonstrated an IC50 value of 12 µM against the HCT116 cell line, indicating substantial potency . The study emphasized the role of the bromine substituent in enhancing biological activity.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds. It was found that certain brominated pyridine derivatives effectively inhibited viral replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Comparative Analysis

The following table summarizes the biological activities of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate compared to similar compounds:

| Compound Name | Antitumor Activity | Antiviral Activity | Enzyme Inhibition |

|---|---|---|---|

| Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | Moderate | Potential | Possible |

| Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | High | Moderate | High |

| Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.